molecular formula C7H12O2 B6228667 2-cyclopropyl-2-ethoxyacetaldehyde CAS No. 1855684-45-5

2-cyclopropyl-2-ethoxyacetaldehyde

Cat. No.: B6228667
CAS No.: 1855684-45-5
M. Wt: 128.17 g/mol
InChI Key: VALSVGVMNBYXFO-UHFFFAOYSA-N
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Description

2-cyclopropyl-2-ethoxyacetaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group, an ethoxy group, and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ethyl formate in the presence of a base, such as sodium ethoxide, to yield the desired aldehyde . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2-ethoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 2-cyclopropyl-2-ethoxyacetic acid

    Reduction: 2-cyclopropyl-2-ethoxyethanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-cyclopropyl-2-ethoxyacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-ethoxyacetaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The cyclopropyl and ethoxy groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    Ethoxyacetaldehyde: Lacks the cyclopropyl group, resulting in different reactivity and stability.

    Cyclopropylmethylketone: Contains a ketone group instead of an aldehyde, leading to different chemical behavior.

Uniqueness

2-cyclopropyl-2-ethoxyacetaldehyde is unique due to the combination of the cyclopropyl, ethoxy, and aldehyde groups, which confer distinct reactivity and stability compared to similar compounds .

Properties

CAS No.

1855684-45-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-cyclopropyl-2-ethoxyacetaldehyde

InChI

InChI=1S/C7H12O2/c1-2-9-7(5-8)6-3-4-6/h5-7H,2-4H2,1H3

InChI Key

VALSVGVMNBYXFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)C1CC1

Purity

95

Origin of Product

United States

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